N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-4-3-5-16(10-14)11-20(24)21-19-7-6-17-8-9-22(15(2)23)13-18(17)12-19/h3-7,10,12H,8-9,11,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFZZVDELUURBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCN(C3)C(=O)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.
Acetylation: The tetrahydroisoquinoline intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Tolyl acetamide formation: The final step involves the reaction of the acetylated tetrahydroisoquinoline with m-tolyl acetic acid chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide is an organic compound that is part of the isoquinoline derivatives class. Tetrahydroisoquinoline derivatives are known for their varied pharmacological properties.
Scientific Research Applications
While specific case studies and comprehensive data tables focusing solely on the applications of this compound are not available in the search results, research suggests potential applications based on its structural features and related compounds:
- Potential Biological Activity The presence of a tetrahydroisoquinoline core suggests that this compound may have potential biological activities. Studies show N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenyl)acetamide interacts with various biological targets, which is crucial to understanding potential therapeutic effects.
- Comparison with Related Compounds Comparing this compound with similar compounds can provide insights into its potential applications. For example, N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenyl)acetamide has a fluorine atom that enhances its potential biological activity and chemical reactivity. The m-tolyl group in this compound results in different steric and electronic properties.
- Medicinal Chemistry Tetrahydroisoquinoline analogs have biological potential, and research has been done on their structure-activity relationship .
- Synthesis N-acetyl intermediate 26 can be synthesized from 2-(3,4-dimethoxyphenyl)-ethylamine 25. Intermediate compound 26 can then be converted to N-acylcarbamates 27. Reduction of N-acylcarbamates 27 using diisobutyl aluminum hydride (DIBAL-H), followed by cyclization using BF3·OEt 2, produces compound 28 .
Mechanism of Action
The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide with key analogs, highlighting substituent effects on molecular properties:
Key Findings:
Substituent Effects on Lipophilicity: The m-tolyl group in the target compound is expected to confer higher lipophilicity (logP ~3.3) compared to the 4-fluorophenyl analog (logP ~2.8–3.0 estimated), as methyl is less polar than fluorine . The 2,4-dichlorophenoxy analog has higher MW (393.3) but lower solubility due to chlorine’s hydrophobic nature.
Linker Modifications: Phenoxy or sulfanyl linkers (e.g., ) introduce oxygen or sulfur atoms, enhancing hydrogen-bonding capacity and polar surface area. This contrasts with the direct aryl-acetamide linkage in the target compound.
Positional Isomerism: The 1-acetyl-THIQ derivative shows a logP of 3.326, similar to the target’s predicted value. However, acetyl placement at position 1 vs.
Synthetic Feasibility :
- Methods for analogous compounds involve refluxing with thiouracil derivatives or coupling with substituted hydrazides (e.g., ). The m-tolyl group may require tailored coupling reagents to avoid steric hindrance.
Limitations:
- Direct experimental data (e.g., melting point, bioactivity) for the target compound are unavailable in the provided evidence.
Biological Activity
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide is a synthetic compound that belongs to the tetrahydroisoquinoline class. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and neurology. The following sections detail its biological activity, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a tetrahydroisoquinoline core , which is known for its presence in various biologically active molecules. The unique structural features of this compound include:
- Tetrahydroisoquinoline Backbone : This bicyclic structure is associated with numerous pharmacological properties.
- Acetyl Group : Enhances lipophilicity and metabolic stability.
- m-Tolyl Substituent : Contributes distinct steric and electronic properties that may influence biological interactions.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Anticancer Properties :
- The compound has been shown to induce apoptosis in various cancer cell lines. Studies suggest that it may inhibit specific enzymes and receptors involved in cancer progression, particularly protein kinases.
- Case Study : In vitro studies demonstrated that derivatives of tetrahydroisoquinoline exhibited significant cytotoxicity against Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA), suggesting potential as an anticancer agent .
-
Neuropharmacological Effects :
- This compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Its ability to modulate these systems suggests potential applications in treating neurological disorders.
- Mechanism of Action : It may act as an inhibitor of certain enzymes or receptors, leading to downstream effects in biological systems.
-
Enzyme Inhibition :
- Studies indicate that this compound can inhibit key enzymes involved in metabolic pathways relevant to cancer progression.
The precise mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- Inhibition of Protein Kinases : By targeting these enzymes, the compound may disrupt signaling pathways critical for cancer cell survival and proliferation.
- Modulation of Neurotransmitter Receptors : It may enhance or inhibit receptor activity depending on the specific context of use.
Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits cancer-related enzymes | |
| Neuropharmacological | Modulates neurotransmitter systems (dopamine/serotonin) | |
| Enzyme Inhibition | Inhibits key metabolic enzymes involved in cancer progression |
Case Study Analysis
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM over a 48-hour exposure period.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 55 |
| 50 | 30 |
Q & A
Basic: What are the common synthetic routes for preparing N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide, and how can reaction conditions be optimized for yield improvement?
A typical synthesis involves coupling m-tolylacetamide derivatives with tetrahydroisoquinoline intermediates. For example, 2-chloro-N-phenylacetamides can react with sodium azide under reflux in a toluene/water solvent system (8:2) to form intermediates, monitored via TLC (hexane:ethyl acetate, 9:1) . Post-reaction, purification via crystallization (ethanol) or extraction (ethyl acetate) is critical. Optimizing stoichiometry (e.g., 1:1.5 molar ratio of chloroacetamide to NaN₃) and extending reflux time (5–7 hours) improves yields. Solvent selection (polar aprotic vs. aqueous mixtures) and temperature control minimize side reactions .
Basic: Which spectroscopic techniques are critical for characterizing the molecular structure of this compound, and what key spectral features should researchers focus on?
1H/13C NMR is essential for confirming regiochemistry and substituent positions. Key signals include aromatic protons (δ 7.1–7.7 ppm for m-tolyl and tetrahydroisoquinoline moieties), acetyl methyl groups (δ 2.1–2.2 ppm), and amide NH (δ ~7.7 ppm, broad singlet) . ESI/APCI-MS verifies molecular weight (e.g., [M+H]+ at m/z 347) . IR spectroscopy identifies carbonyl stretches (amide C=O at ~1680 cm⁻¹). Cross-validation with elemental analysis (C, H, N) ensures purity .
Advanced: How can researchers design experiments to investigate the dopamine receptor binding affinity of this compound, and what in vitro assays are most appropriate?
Use radioligand competitive binding assays with [³H]N-methylspiperone or OH-DPAT in HEK293 cells expressing D2-like receptors (D2R, D3R, D4R). Functional activity can be assessed via β-arrestin recruitment or cAMP inhibition assays . Dose-response curves (0.1–100 µM) determine IC₅₀ values. Include positive controls (e.g., A-412997) and validate results with orthogonal methods (e.g., fluorescence polarization) to rule out nonspecific binding .
Advanced: When encountering discrepancies in NMR data during structural elucidation, what strategies should be employed to resolve these inconsistencies?
First, confirm sample purity via HPLC or TLC . If impurities persist, re-crystallize using ethanol or ethyl acetate gradients . For overlapping signals, employ 2D NMR (COSY, HSQC) to resolve coupling patterns. Compare experimental data with computational predictions (DFT-based NMR shifts) . If stereochemistry is ambiguous, synthesize enantiopure intermediates or use chiral derivatizing agents .
Advanced: What methodologies are effective in studying the structure-activity relationships (SAR) of this compound's derivatives for α-glucosidase inhibition?
Stepwise derivatization is key:
- Modify the m-tolyl group with electron-withdrawing/donating substituents (e.g., -F, -NO₂).
- Vary the tetrahydroisoquinoline core (e.g., introduce methylsulfonyl or acetyl groups) .
- Assess inhibitory activity via enzyme kinetics (IC₅₀ using p-nitrophenyl-α-D-glucopyranoside substrate).
- Perform molecular docking to correlate substituent effects with binding pocket interactions (e.g., quinoline-thiosemicarbazone derivatives as a model) .
Advanced: How can computational modeling be integrated into the design of derivatives targeting specific biological pathways?
Use crystal structure-based docking (e.g., D4R receptor PDB: 5WIU) to predict ligand-receptor interactions. Optimize pharmacokinetics via ADMET prediction tools (e.g., LogP, CYP450 inhibition). For dopamine receptor targeting, prioritize compounds with low polar surface area (<90 Ų) for blood-brain barrier penetration. Validate simulations with molecular dynamics (50 ns trajectories) to assess binding stability .
Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?
Liquid-liquid extraction (ethyl acetate/water) removes unreacted starting materials. For solids, recrystallization in ethanol or ethyl acetate/hexane mixtures improves purity . Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) resolves closely related byproducts. Monitor fractions via TLC and combine pure fractions for lyophilization .
Advanced: How should researchers address conflicting bioactivity data between in vitro and in vivo models for this compound?
First, verify compound stability in physiological conditions (e.g., plasma protein binding, metabolic clearance using liver microsomes). If in vitro activity (e.g., IC₅₀ = 10 nM) doesn’t translate in vivo, assess bioavailability via pharmacokinetic studies (Cmax, Tmax). Use isotope-labeled analogs (e.g., ¹⁴C) to track tissue distribution. Consider species-specific receptor homology differences (e.g., murine vs. human D4R) .
Basic: What analytical methods are suitable for quantifying this compound in biological matrices?
LC-MS/MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) offers high sensitivity (LOQ ~1 ng/mL). For tissue samples, homogenize in PBS and precipitate proteins with acetonitrile. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
Advanced: How can researchers optimize the compound’s solubility and stability for preclinical studies?
Salt formation (e.g., hydrochloride) enhances aqueous solubility. Use amorphous solid dispersions (with PVP or HPMC) to improve dissolution rates. Stability studies (40°C/75% RH for 6 months) identify degradation pathways (e.g., hydrolysis of the acetyl group). Protect light-sensitive samples with amber vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
